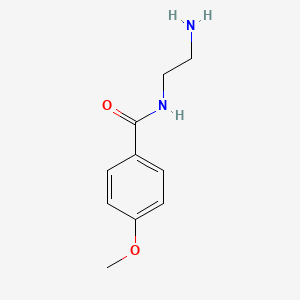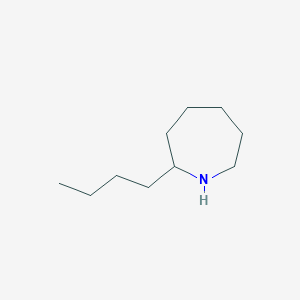![molecular formula C12H19ClN2 B1275570 [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine CAS No. 851169-07-8](/img/structure/B1275570.png)
[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine: is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.75 g/mol It is characterized by the presence of an amino group, a chlorophenyl group, and two ethyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine typically involves the reaction of 2-chlorophenylacetonitrile with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques, such as distillation and chromatography , may be employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: Substitution reactions involving this compound can occur, where the amino or chlorophenyl groups are replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives , while reduction may produce secondary amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific biological pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine: This compound is structurally similar but has dimethyl groups instead of diethyl groups.
[2-Amino-1-(2-chlorophenyl)ethyl]methylamine: Another similar compound with a single methyl group attached to the nitrogen atom.
Uniqueness: The presence of diethyl groups in [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine imparts unique chemical and physical properties, such as increased lipophilicity and altered reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N,N-diethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-3-15(4-2)12(9-14)10-7-5-6-8-11(10)13/h5-8,12H,3-4,9,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCFIRRZLOLLOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396561 |
Source


|
| Record name | [2-amino-1-(2-chlorophenyl)ethyl]diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851169-07-8 |
Source


|
| Record name | [2-amino-1-(2-chlorophenyl)ethyl]diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

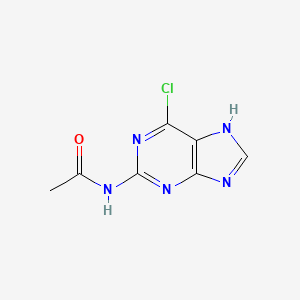

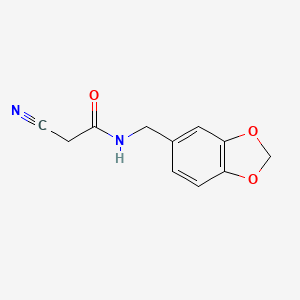


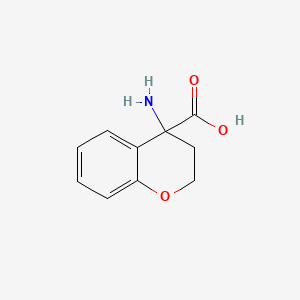

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)

